2-(4-(clorometil)-1-etil-1H-pirazol-3-il)piridina

Descripción general

Descripción

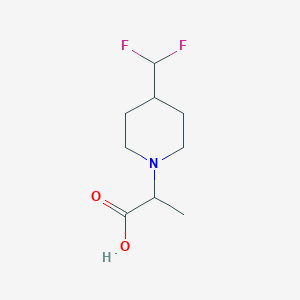

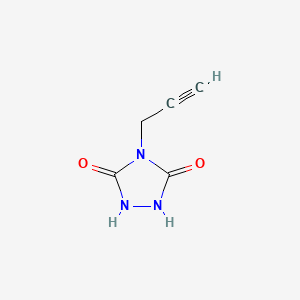

The compound “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a type of organochlorine compound. It consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and a precursor to pyridine-containing ligands .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, involves several steps. For instance, 4-methylpyridine can be oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid can then react with methanol to produce methyl pyridine-4-carboxylate. This compound can be reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-chloromethylpyridine, has been studied. For instance, the crystal structure of 2-chloromethylpyridine is monoclinic, with specific dimensions and angles .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-chloromethylpyridine, have been studied. For instance, 2-chloromethylpyridine is a white solid with a melting point of 79 °C .Aplicaciones Científicas De Investigación

Imágenes por Resonancia Magnética (IRM) Agentes de Contraste

Este compuesto se ha utilizado en la síntesis de complejos de ácido dietilentriaminopentaacético bisamida de Gd^3+. Estos complejos son sensibles a los iones Zn^2+ y sirven como agentes de contraste en las exploraciones de IRM . La capacidad de responder a iones específicos los hace valiosos para la imagenología de ciertos tipos de tejido o estados de enfermedad donde los niveles de Zn^2+ se alteran.

Fármacos Antiinflamatorios

En el ámbito de la química medicinal, los derivados de la pirimidina, que comparten una similitud estructural con el compuesto dado, han mostrado potentes efectos antiinflamatorios . La incorporación de grupos clorometil y piridina en el anillo de pirimidina mejora las actividades inhibitorias contra la secreción de NO y la expresión de iNOS, que son cruciales en la respuesta inflamatoria.

Síntesis Orgánica

El grupo clorometil en este compuesto actúa como un sitio reactivo para las reacciones de alquilación. Se ha utilizado en la alquilación catalizada por bases de p-tert-butilcalix6areno y p-tert-butilcalix5areno en DMF . Esta aplicación es significativa en la síntesis de moléculas orgánicas más grandes y complejas.

Investigación de Péptidos

En la síntesis de péptidos, los grupos protectores son esenciales. Este compuesto encuentra aplicación como reactivo para la protección de los términos carboxilo de los péptidos como ésteres de 4-picolyl . Esto proporciona un "mango" polar que ayuda en la separación y purificación de los péptidos, un paso crítico en la investigación de péptidos.

Mecanismo De Acción

The mechanism of action of 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is not completely understood. However, it is known that it binds to proteins and other molecules, which can affect their activity. This binding can lead to changes in the structure of the proteins, as well as changes in the activity of the enzymes. Additionally, 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine can act as an inhibitor of certain enzymes, which can have a variety of effects on the biochemical pathways of the cell.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine are not fully understood. However, it is known that it can affect the activity of certain enzymes, which can lead to changes in the biochemical pathways of the cell. Additionally, 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has been shown to have anti-inflammatory and analgesic effects in animal models. It is also known to have antioxidant and anti-cancer effects, although the exact mechanisms by which these effects are achieved are not yet known.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, it can be used to study the interactions between proteins and other molecules, as well as the effects of small molecules on the activity of enzymes and other proteins. However, 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is not suitable for use in humans, as it has not been tested for safety and efficacy.

Direcciones Futuras

There are several potential future directions for research into 2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine. One possible direction is to further study its mechanism of action, in order to better understand how it affects the biochemical pathways of the cell. Additionally, further research into its anti-inflammatory and analgesic effects could lead to the development of new treatments for pain and inflammation. Finally, further research into its antioxidant and anti-cancer effects could lead to the development of new treatments for cancer.

Safety and Hazards

Propiedades

IUPAC Name |

2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOKPISPQLNZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CC=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)

![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)

![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482327.png)

![(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482335.png)

![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482336.png)

![7-(chloromethyl)-6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482337.png)

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)

![methyl 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482340.png)

![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482341.png)